molecular formula C22H33NO5S B444071 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B444071
M. Wt: 423.6g/mol
InChI Key: JSAOTYACARQDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with a unique structure that includes a decahydrocyclododeca[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the decahydrocyclododeca[b]thiophene ring system, followed by the introduction of the ethoxycarbonyl group and the amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic applications, such as drug development for specific diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[3-(Ethoxycarbonyl)-6-(2-methyl-2-propanyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid
  • 5-{[3-(Ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid

Uniqueness

Compared to similar compounds, 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to its specific ring structure and functional groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H33NO5S

Molecular Weight

423.6g/mol

IUPAC Name

5-[(3-ethoxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H33NO5S/c1-2-28-22(27)20-16-12-9-7-5-3-4-6-8-10-13-17(16)29-21(20)23-18(24)14-11-15-19(25)26/h2-15H2,1H3,(H,23,24)(H,25,26)

InChI Key

JSAOTYACARQDQV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCCC(=O)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCCC(=O)O

Origin of Product

United States

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